(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid
Overview
Description
Unfortunately, I couldn’t find a specific description for “(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid”. However, it seems to be a complex organic compound with multiple functional groups1.
Synthesis Analysis
The synthesis of this compound or its related compounds is not directly available. However, there are some references to the synthesis of similar compounds. For instance, a novel process for preparing a related compound, “(2s,3r,4r,5s,6r)-2- [4-chloro-3- (4-ethoxybenzyl)pheny 1] -6- (hy droxy methyl)tetrahydro-2h-py ran-3,4,5-triol” has been reported2. Another study discusses the synthesis of metabolites of dapagliflozin, an SGLT2 inhibitor3.Molecular Structure Analysis
The molecular structure of this compound is not directly available. However, a related compound, “(2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid” has been reported to contain a total of 25 bonds, including 12 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 5 hydroxyl groups, 1 primary alcohol, and 3 secondary alcohols4.Chemical Reactions Analysis
Specific chemical reactions involving “(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid” are not available. However, related compounds such as dapagliflozin undergo extensive metabolism and transform into metabolites in humans3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available. However, related compounds such as chitosan are weak bases and are insoluble in water and organic solvents. They are soluble in dilute aqueous acidic solutions6.Scientific Research Applications
Synthesis and Biological Activities
(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid, as a branched trihydroxynipecotic acid analogue, has been synthesized efficiently from D-ribose. It has been specifically identified as an inhibitor of α-D-glucosidase from Bacillus Stearothermophilus, showing potential in biological activity studies (Simone et al., 2012).
Utilization in Industrial Waste Materials
This compound has also been a focus in the context of industrial waste material utilization. The study of chiral bicyclic 3-hydroxypiperidines, which includes derivatives of the compound, has demonstrated the potential for recycling and repurposing industrial waste into valuable chemical entities (Wilken et al., 1997).
Vinylfluoro Group and Synthesis of Derivatives
In the synthesis of pipecolic acid derivatives, the role of the vinylfluoro group as an acetonyl cation equivalent has been explored. This research offers insights into advanced synthetic methodologies that can be applied to derivatives of (2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid (Purkayastha et al., 2010).
Diketopiperazines Synthesis
The compound has been involved in the synthesis of 2,5-Diketopiperazines, where its protected form was derived from deoxynojirimycin. This opens avenues for applications in peptide chemistry and drug design (Ágoston, 2019).
Antimetastatic Activity Studies
Its analogues have been synthesized and shown to inhibit pulmonary metastasis of B16 BL6 cells in mice, indicating its potential in cancer research and therapy (Nishimura et al., 1997).
Safety And Hazards
The safety and hazards of this compound are not directly available. However, a related compound, sodium hyaluronate, has been classified as a warning signal word. Its precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)7.
Future Directions
The future directions for this compound are not directly available. However, the development of new synthetic methods and the exploration of the biological activities of related compounds are areas of ongoing research8.
Please note that the information provided is based on the best available data and may not be fully accurate or complete. Further research and consultation with experts in the field are recommended for a more comprehensive understanding.
properties
IUPAC Name |
(2S,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5/c8-2-1-7-3(6(11)12)5(10)4(2)9/h2-5,7-10H,1H2,(H,11,12)/t2-,3-,4+,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFMVVUVCALAMY-QMKXCQHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431138 | |
Record name | (2S,3R,4R,5S)-3,4,5-TRIHYDROXYPIPERIDINE-2-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid | |
CAS RN |
96861-04-0 | |
Record name | (2S,3R,4R,5S)-3,4,5-TRIHYDROXYPIPERIDINE-2-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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